2-(5-Ethylisoxazol-3-yl)propan-2-ol
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Overview
Description
2-(5-Ethylisoxazol-3-yl)propan-2-ol is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethylisoxazol-3-yl)propan-2-ol typically involves the cycloaddition of nitrile oxides with olefins or the condensation of hydroxylamine with β-diketones . These reactions can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often employs large-scale batch or continuous flow reactors. These methods ensure high yield and purity of the final product, making them suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(5-Ethylisoxazol-3-yl)propan-2-ol can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Hydrogen gas with a metal catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Oxidation: Aldehydes, ketones, carboxylic acids.
Reduction: Various alcohols or hydrocarbons.
Substitution: Compounds with different functional groups replacing the hydroxyl group.
Scientific Research Applications
2-(5-Ethylisoxazol-3-yl)propan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Ethylisoxazol-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound with a similar structure but without the ethyl and hydroxyl groups.
2-Propanol: A simple alcohol with a similar hydroxyl group but lacking the isoxazole ring.
Uniqueness
2-(5-Ethylisoxazol-3-yl)propan-2-ol is unique due to its combination of the isoxazole ring and the hydroxyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2-(5-ethyl-1,2-oxazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H13NO2/c1-4-6-5-7(9-11-6)8(2,3)10/h5,10H,4H2,1-3H3 |
InChI Key |
XXILERSVPRZQHF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NO1)C(C)(C)O |
Origin of Product |
United States |
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